molecular formula C11H10F2O B2720867 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one CAS No. 1253905-72-4

1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one

Cat. No.: B2720867
CAS No.: 1253905-72-4
M. Wt: 196.197
InChI Key: LUWOMGCAFBWJJB-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, 3,5-difluorobenzaldehyde and 3-methyl-2-butanone are used as starting materials. The reaction is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one can be compared with other chalcone derivatives:

The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOMGCAFBWJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC(=C1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253905-72-4
Record name 1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one
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